molecular formula C12H13FN2O4 B7555681 2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid

2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid

Cat. No. B7555681
M. Wt: 268.24 g/mol
InChI Key: LKRDNZTVJNBFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also has been shown to inhibit the migration of immune cells to the site of inflammation. Additionally, 2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid has been shown to reduce the production of reactive oxygen species, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid in lab experiments is its potent anti-inflammatory properties. This compound can be used to study the mechanisms of inflammation and the potential therapeutic targets for inflammatory diseases. However, one of the limitations of using 2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid is that it may exhibit off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the study of 2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid. One of the directions is to investigate its potential use in the treatment of other inflammatory diseases, such as psoriasis and multiple sclerosis. Another direction is to study the potential combination therapy of 2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid with other anti-inflammatory drugs. Additionally, future studies can investigate the potential side effects and long-term effects of this compound.
Conclusion:
In conclusion, 2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid is a synthetic compound with potential therapeutic applications. It exhibits potent anti-inflammatory, analgesic, and antipyretic properties and has been investigated for its potential use in the treatment of various inflammatory diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid can be synthesized by using a multi-step process. The first step involves the synthesis of 2,6-difluoro-4-methylbenzoic acid, which is then converted into 2-fluoro-5-methylbenzoic acid. The second step involves the synthesis of 2-[(2-aminoacetyl)amino]acetic acid, which is then coupled with 2-fluoro-5-methylbenzoic acid to produce 2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid.

Scientific Research Applications

2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has been investigated for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

properties

IUPAC Name

2-[[2-[(2-fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4/c1-7-2-3-9(13)8(4-7)12(19)15-5-10(16)14-6-11(17)18/h2-4H,5-6H2,1H3,(H,14,16)(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRDNZTVJNBFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid

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